Sesamex
Overview
Description
Sesamex, also known as sesoxane, is an organic compound with the chemical formula C₁₅H₂₂O₆. It is primarily used as an adjuvant for synergy, enhancing the potency of pesticides such as pyrethrins and pyrethroids. Despite its role in increasing the effectiveness of these pesticides, this compound itself is not a pesticide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sesamex involves the reaction of 1,3-benzodioxole with ethylene glycol derivatives. The process typically includes the following steps:
Formation of the Benzodioxole Core: This involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Etherification: The benzodioxole core is then reacted with ethylene glycol derivatives under acidic or basic conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Etherification: Using industrial reactors, the etherification process is carried out with precise control over temperature and pressure.
Purification: The product is purified using distillation or crystallization techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Sesamex undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are employed.
Major Products Formed:
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Alcohol derivatives.
Substitution Products: Various ethoxy-substituted derivatives.
Scientific Research Applications
Sesamex has a wide range of applications in scientific research, including:
Chemistry: Used as a synergist in pesticide formulations to enhance the effectiveness of pyrethrins and pyrethroids.
Biology: Studied for its role in inhibiting the detoxification systems of pests, making pesticides more effective.
Industry: Utilized in the formulation of various agricultural products to improve their efficacy
Mechanism of Action
Sesamex exerts its effects by inhibiting the detoxification systems of pests. It blocks the mixed function oxidase enzymes, which are responsible for breaking down pesticides in the insect’s body. By inhibiting these enzymes, this compound increases the toxicity of pesticides, making them more effective against pests .
Comparison with Similar Compounds
Piperonyl Butoxide: Another synergist used in pesticide formulations. It also inhibits detoxification enzymes but has a different chemical structure.
Cyclonene: Used as a potentiator in pesticide formulations but is less effective compared to Sesamex.
Diallyl Succinate: Rarely used due to its poor efficacy.
Uniqueness of this compound: this compound is unique due to its high efficacy as a synergist, enhancing the potency of pesticides significantly more than other similar compounds. Its ability to inhibit detoxification enzymes effectively makes it a valuable component in pesticide formulations .
Properties
IUPAC Name |
5-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O6/c1-3-16-6-7-17-8-9-18-12(2)21-13-4-5-14-15(10-13)20-11-19-14/h4-5,10,12H,3,6-9,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WABPPBHOPMUJHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOC(C)OC1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042376 | |
Record name | Sesamex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51-14-9 | |
Record name | Sesamex | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sesamex | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SESAMEX | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123456 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sesamex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SESAMEX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RKX68JE7G6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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